Propyl Furan-3-carboxylate
Overview
Description
Propyl Furan-3-carboxylate is an organic compound belonging to the furan family, characterized by a furan ring substituted with a propyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propyl Furan-3-carboxylate typically involves the esterification of furan-3-carboxylic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Furan-3-carboxylic acid+PropanolAcid catalystPropyl Furan-3-carboxylate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and higher efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: Propyl Furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylate derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Furan-3,4-dicarboxylic acid derivatives.
Reduction: Propyl furan-3-carbinol.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Propyl Furan-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl Furan-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes or receptors, leading to altered cellular functions. The furan ring’s electron-rich nature allows it to participate in various biochemical pathways, potentially affecting cell signaling and metabolic processes.
Comparison with Similar Compounds
- Ethyl Furan-3-carboxylate
- Methyl Furan-3-carboxylate
- Butyl Furan-3-carboxylate
Comparison: Propyl Furan-3-carboxylate is unique due to its specific ester group, which influences its physical and chemical properties. Compared to Ethyl Furan-3-carboxylate and Methyl Furan-3-carboxylate, the propyl ester provides different solubility and reactivity profiles. Butyl Furan-3-carboxylate, on the other hand, has a longer alkyl chain, which can affect its hydrophobicity and interaction with other molecules.
Properties
IUPAC Name |
propyl furan-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-4-11-8(9)7-3-5-10-6-7/h3,5-6H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVRWIIQIYTFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396475 | |
Record name | 3-Furancarboxylic acid,propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156741-78-5 | |
Record name | 3-Furancarboxylic acid,propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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